(6-bromo-2-chloroquinolin-3-yl)methanol
Overview
Description
(6-bromo-2-chloroquinolin-3-yl)methanol is a chemical compound with the molecular formula C10H7BrClNO and a molecular weight of 272.53 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of (6-bromo-2-chloroquinolin-3-yl)methanol typically involves the reaction of 6-bromo-2-chloroquinoline with formaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the methanol derivative. Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .
Chemical Reactions Analysis
(6-bromo-2-chloroquinolin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives with altered electronic properties.
Scientific Research Applications
(6-bromo-2-chloroquinolin-3-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (6-bromo-2-chloroquinolin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
(6-bromo-2-chloroquinolin-3-yl)methanol can be compared with other quinoline derivatives, such as:
- (6-bromoquinolin-3-yl)methanol
- (2-chloroquinolin-3-yl)methanol
- (6-chloroquinolin-3-yl)methanol These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. The presence of both bromine and chlorine atoms in this compound makes it unique and potentially more versatile in its applications .
Properties
IUPAC Name |
(6-bromo-2-chloroquinolin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c11-8-1-2-9-6(4-8)3-7(5-14)10(12)13-9/h1-4,14H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEGPGLEVGCNGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1Br)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640648 | |
Record name | (6-Bromo-2-chloroquinolin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017464-16-2 | |
Record name | (6-Bromo-2-chloroquinolin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-2-chloroquinoline-3-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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